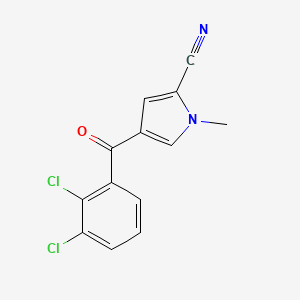
N-(2-chloro-4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16ClFN4O2 and its molecular weight is 374.8. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Experimental and Theoretical Analysis of Intermolecular Interactions
Research on derivatives of 1,2,4-triazoles, including compounds similar to N-(2-chloro-4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, highlights the significance of intermolecular interactions. These interactions, such as C–H⋯O, C–H⋯π, and lp⋯π interactions, play crucial roles in the stabilization of molecular structures and could influence the biological activity and solubility of pharmaceutical compounds (Shukla et al., 2014).
Synthesis and Biological Activities
Another study focused on the synthesis and biological activities of triazole derivatives, exploring their potential as enzyme inhibitors. These compounds have been shown to exhibit moderate enzyme inhibition potential, suggesting their usefulness in designing drugs to manage conditions like Alzheimer's and diabetes (Saleem et al., 2018).
Material Science Applications
In material science, triazole derivatives have been evaluated for their thermal properties and solvatomorphic behavior. Understanding these properties is essential for the development of new materials with specific thermal resistance or solubility characteristics, potentially applicable in pharmaceutical formulations and advanced material manufacturing (Kelly et al., 2007).
Nonlinear Optical Properties
Research into the nonlinear optical properties of triazole derivatives reveals their potential application in the development of optical materials. These materials could be used in devices that require the manipulation of light in novel ways, such as in optical switching or computing (Ahmed et al., 2020).
Antimicrobial and Antitumor Activities
Several triazole derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies suggest that such compounds could serve as lead compounds for the development of new antimicrobial agents or cancer therapeutics, highlighting the broad application potential of triazole derivatives in medicinal chemistry (Jadhav et al., 2017).
properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-1-(2-hydroxy-2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O2/c19-15-8-14(20)7-6-13(15)9-21-18(26)16-10-24(23-22-16)11-17(25)12-4-2-1-3-5-12/h1-8,10,17,25H,9,11H2,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUABPOQLYCKQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorobenzyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2377793.png)



![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2377799.png)
![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(morpholino)methanone](/img/structure/B2377800.png)


![1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2377805.png)

![1-(3,4-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2377807.png)